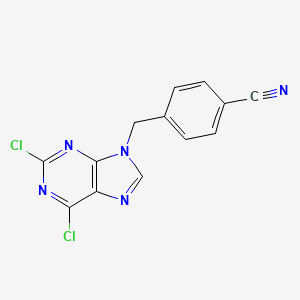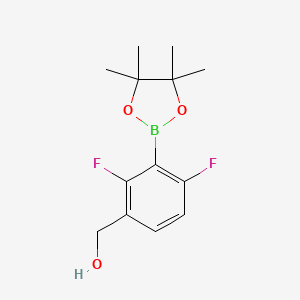
3-(1-Naphthylmethyl)morpholine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(1-Naphthylmethyl)morpholine HCl typically involves the reaction of naphthalen-1-ylmethyl chloride with morpholine in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature . Industrial production methods may involve bulk manufacturing, sourcing, and procurement of the compound .
Analyse Des Réactions Chimiques
3-(1-Naphthylmethyl)morpholine HCl undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(1-Naphthylmethyl)morpholine HCl has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(1-Naphthylmethyl)morpholine HCl involves its interaction with specific molecular targets and pathways . For example, morpholine derivatives are known to inhibit certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(1-Naphthylmethyl)morpholine HCl can be compared with other similar compounds, such as:
Morpholine: A simpler compound with a similar structure but without the naphthalen-1-ylmethyl group.
Naphazoline: Another compound containing a naphthalene ring, but with different functional groups and applications.
Amorolfine: A morpholine derivative used as an antifungal agent.
The uniqueness of this compound lies in its specific structure, which combines the properties of both naphthalene and morpholine, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
3-(naphthalen-1-ylmethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-2-7-15-12(4-1)5-3-6-13(15)10-14-11-17-9-8-16-14;/h1-7,14,16H,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POECCJAQVXDGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B8098478.png)

![N-Methyl-n-[(3r)-oxolan-3-yl]piperidin-4-amine dihydrochloride](/img/structure/B8098496.png)











